2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
Overview
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the quinoline ring, which significantly influences its chemical and biological properties. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki–Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an organoboron compound . Oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline ring may yield quinoline N-oxide derivatives, while reduction may yield tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the quinoline ring.
Scientific Research Applications
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid can be compared with other quinoline derivatives and trifluoromethyl-containing compounds. Similar compounds include:
Quinoline: A parent compound with a wide range of biological activities.
Trifluoromethylquinoline: A derivative with enhanced lipophilicity and metabolic stability.
Tetrahydroquinoline: A reduced form of quinoline with different biological properties.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the tetrahydroquinoline ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9-4-2-6-5-7(10(16)17)1-3-8(6)15-9/h2,4,7H,1,3,5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWUKUNDMGWMAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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